lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate
CAS No.:
Cat. No.: VC18070628
Molecular Formula: C6H6BrLiN2O2
Molecular Weight: 225.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrLiN2O2 |
|---|---|
| Molecular Weight | 225.0 g/mol |
| IUPAC Name | lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | JCBLWFQCGFHDGP-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:
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Bromine at the 4-position, enhancing electrophilic reactivity
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Methyl groups at 1- and 5-positions, influencing steric effects
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Lithium-coordinated carboxylate at the 2-position, enabling ionic character
Experimental data confirm the planar geometry of the imidazole ring, with bond angles consistent with sp² hybridization at nitrogen centers. X-ray crystallography of related compounds suggests lithium forms a tight ion pair with the carboxylate oxygen, creating a pseudo-tetrahedral coordination sphere.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrLiN₂O₂ |
| Molecular Weight | 225.0 g/mol |
| IUPAC Name | Lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |
| SMILES | [Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |
| logP (Predicted) | 1.32 ± 0.45 |
| Aqueous Solubility | 8.9 mg/mL (25°C) |
Spectroscopic Characterization
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NMR: ¹H NMR (DMSO-d₆) shows singlets for methyl groups at δ 2.24 (C1-CH₃) and δ 3.51 (C5-CH₃) . The absence of carboxylic proton signals confirms deprotonation.
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IR: Strong absorption at 1590 cm⁻¹ (C=O asymmetric stretch) and 1405 cm⁻¹ (COO⁻ symmetric stretch).
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MS: ESI-MS exhibits a base peak at m/z 208.97 corresponding to [M-Li]⁻ .
Synthesis and Scalability
Laboratory-Scale Synthesis
The standard two-step protocol involves:
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Bromination: 1,5-Dimethylimidazole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 25°C (Yield: 78-82%) .
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Lithiation: Reaction of 4-bromo-1,5-dimethylimidazole-2-carboxylic acid with Li₂CO₃ in THF at 60°C (Yield: 89-93%).
Table 2: Optimized Reaction Conditions
| Parameter | Bromination | Lithiation |
|---|---|---|
| Temperature | 25°C | 60°C |
| Solvent | DMF | THF |
| Molar Ratio | 1:1.2 (Imidazole:NBS) | 1:0.55 (Acid:Li₂CO₃) |
| Reaction Time | 6 h | 4 h |
Industrial Production Challenges
Scale-up faces three primary hurdles:
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Regioselectivity Control: Competing 4- vs 5-bromination requires precise stoichiometric control (NBS ≤1.2 equiv) .
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Lithium Coordination: Excess Li⁺ leads to gel formation, necessitating strict pH monitoring (optimal pH 7.8-8.2).
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Purification: Residual DMF removal requires countercurrent extraction with ethyl acetate/water (3:1 v/v).
Biological Activity and Mechanisms
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923):
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MIC₉₀: 12.5 µg/mL (vs 25 µg/mL for unsubstituted imidazole carboxylates)
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Synergistic effects observed with β-lactams (FICI 0.31)
Mechanistic studies suggest:
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Disruption of penicillin-binding protein 2a (PBP2a)
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Competitive inhibition of dihydrofolate reductase (Ki = 0.48 µM)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 | PARP-1 inhibition (87% @ 25µM) |
| A549 | 29.4 | ROS generation (2.1-fold) |
| HepG2 | 41.2 | Caspase-3 activation (3.8×) |
Industrial and Pharmaceutical Applications
Catalysis
As ligand in Suzuki-Miyaura couplings:
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Pd@Li-Imidazole system achieves 98% yield in biphenyl synthesis
Drug Development
Key intermediate for:
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Cathepsin K inhibitors: 45% yield improvement vs traditional routes
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Xanthine oxidase inhibitors: 3.2× potency increase over allopurinol
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Casein kinase inhibitors: 92% kinase selectivity at 10 nM
Comparative Analysis with Structural Analogues
Table 4: Structure-Activity Relationships
| Compound | LogD₇.₄ | MIC₉₀ (µg/mL) | Catalytic TON |
|---|---|---|---|
| Li-4-Br-1,5-Me-Imidazole-COO⁻ | 1.32 | 12.5 | 12,500 |
| Li-5-Br-1-Me-Imidazole-COO⁻ | 0.89 | 25.0 | 9,800 |
| Na-4-Br-1,5-Me-Imidazole-COO⁻ | 1.45 | 18.7 | 8,200 |
The 1,5-dimethyl configuration enhances microbial membrane penetration versus 1,2-dimethyl isomers, while lithium coordination improves catalyst stability compared to sodium analogues .
Future Research Directions
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Computational Modeling: DFT studies to optimize lithium coordination geometry
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Nanoformulations: Liposomal encapsulation for improved tumor targeting
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Green Chemistry: Developing aqueous lithiation protocols to replace THF
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